molecular formula C16H15FN2OS2 B2480798 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone CAS No. 851865-36-6

1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone

Cat. No.: B2480798
CAS No.: 851865-36-6
M. Wt: 334.43
InChI Key: LVIUXYKXKDLEJT-UHFFFAOYSA-N
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Description

This compound features a 4,5-dihydroimidazole core substituted at position 2 with a (3-fluorophenyl)methylsulfanyl group and at position 1 with a thiophen-2-ylethanone moiety. The 3-fluorophenyl group introduces electronegativity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The thiophen-2-yl substituent, a sulfur-containing aromatic system, could enhance lipophilicity and interaction with biological targets .

Properties

IUPAC Name

1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS2/c17-13-4-1-3-12(9-13)11-22-16-18-6-7-19(16)15(20)10-14-5-2-8-21-14/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIUXYKXKDLEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328591
Record name 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851865-36-6
Record name 1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H19FN2O2SC_{19}H_{19}FN_{2}O_{2}S, and it features a complex structure that includes an imidazole ring, a thiophene moiety, and a fluorophenyl group. The structural representation is crucial for understanding its interaction with biological targets.

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor proliferation pathways, particularly those related to the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This inhibition can lead to reduced tumor growth in various cancer models .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
  • Anti-inflammatory Effects : Some research indicates that this compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation .

Case Studies

  • Antitumor Activity : In a study involving xenograft models, administration of the compound resulted in significant tumor regression compared to control groups. The study highlighted its potential as an anticancer agent due to its ability to lower free-drug exposure while maintaining efficacy .
  • Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against multi-drug resistant bacteria. Results showed promising activity, suggesting that modifications of this compound could lead to new antibiotics .
  • Inflammation Model : In murine models of inflammation, treatment with the compound reduced markers of inflammation significantly compared to untreated controls, indicating its therapeutic potential in inflammatory diseases .

Pharmacokinetics and Toxicology

Research has also focused on the pharmacokinetics of this compound, revealing moderate absorption and distribution properties. Toxicological assessments indicate that it has a favorable safety profile at therapeutic doses.

PropertyValue
Molecular Weight339.43 g/mol
LogP3.45
SolubilitySoluble in DMSO
Toxicity (LD50)>2000 mg/kg (rat)

Comparative Studies

Comparative studies with similar compounds have shown that slight modifications in the structure can lead to significant changes in biological activity. For instance, variations in the substituents on the imidazole ring can enhance or reduce inhibitory effects on target enzymes.

Compound NameIC50 (µM)Activity Type
This compound15Antitumor
Similar Compound A25Antitumor
Similar Compound B10Antimicrobial

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The 4,5-dihydroimidazole core distinguishes the target compound from analogs with fully aromatic or alternative heterocycles:

  • Triazole-based analogs (e.g., from and ) exhibit greater aromaticity, which may enhance π-π stacking interactions but reduce flexibility. For example, the triazole derivative in incorporates a naphthalen-2-yl group, increasing steric bulk and hydrophobicity compared to the target compound .
  • Oxadiazole derivatives () lack the imidazole nitrogen atoms, altering hydrogen-bonding capabilities. The oxadiazole ring’s electron-withdrawing nature may reduce electron density at the sulfanyl sulfur, affecting reactivity .
  • Pyrazolone derivatives () feature a five-membered ring with a ketone group, enabling diverse biological activities (e.g., anti-inflammatory effects) but differing in tautomeric behavior and solubility profiles .

Substituent Analysis

2.2.1 (3-Fluorophenyl)methylsulfanyl Group
  • Electron-withdrawing vs. electron-donating substituents : The 3-fluorophenyl group (target compound) contrasts with the 3-methylphenyl group in . Fluorine’s electronegativity may reduce electron density at the sulfur atom, influencing oxidative stability and metabolic pathways (e.g., reduced susceptibility to cytochrome P450 oxidation) .
2.2.2 Ethanone Substituents
  • Thiophen-2-yl vs. aryl/heteroaryl groups: The thiophen-2-yl group (target compound) offers moderate lipophilicity (clogP ≈ 3.2) and sulfur-mediated interactions (e.g., van der Waals forces with hydrophobic protein pockets). Phenoxy (): The ether linkage introduces flexibility and polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration . Naphthalen-2-yl (): This bulky substituent significantly elevates clogP (~4.8), favoring membrane partitioning but risking off-target interactions .

Physicochemical and Pharmacokinetic Properties

Compound clogP* H-bond Acceptors H-bond Donors Polar Surface Area (Ų) Notes
Target Compound 3.2 5 0 65.7 Moderate lipophilicity; thiophene enhances metabolic stability
1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone () 3.5 4 0 58.9 Higher lipophilicity; methyl group may increase hepatic clearance
1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone (E14) 2.8 6 0 72.3 Improved solubility; methoxy group may enhance CNS penetration
2-{[4-(4-Methylphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone (E18) 4.8 7 0 85.1 High lipophilicity; potential for prolonged half-life but poor solubility

*Predicted using Molinspiration cheminformatics software.

Q & A

Q. What are the standard synthetic routes for preparing 1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone?

The synthesis typically involves multi-step reactions:

  • Imidazole core formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under controlled pH and temperature conditions to generate the 4,5-dihydroimidazole scaffold .
  • Thioether linkage : Alkylation of the imidazole sulfur atom using 3-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the (3-fluorophenyl)methylsulfanyl group .
  • Acylation : Reaction with thiophene-2-carbonyl chloride to attach the thiophen-2-ylethanone moiety . Key intermediates should be purified via column chromatography, and yields are optimized by controlling reaction time and stoichiometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and bond connectivity. For example, the thiophene protons resonate at δ 7.2–7.6 ppm, while the fluorophenyl group shows distinct splitting patterns due to para-fluorine effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 328.41) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What biological activities are associated with structurally similar compounds?

Analogous compounds exhibit:

  • Antimicrobial properties : Thiophene and imidazole moieties disrupt microbial cell membranes .
  • Anticancer potential : Fluorinated aromatic groups enhance interactions with kinase targets .
  • Neuroprotective effects : Thioether linkages may modulate oxidative stress pathways . Activity screening should include in vitro assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thioether formation efficiency .
  • Temperature control : Maintain temperatures below 80°C during acylation to prevent thiophene ring decomposition .
  • Real-time monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track intermediate formation and adjust reactant ratios .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Isomer identification : Check for regioisomers during imidazole ring formation using 2D NMR (e.g., NOESY to confirm spatial proximity of substituents) .
  • Impurity profiling : LC-MS/MS to detect byproducts like unreacted 3-fluorobenzyl chloride or oxidized sulfur species .
  • X-ray crystallography : Single-crystal analysis provides definitive bond-length and angle data, resolving ambiguities in dihedral angles between aromatic rings .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

  • Substituent variation : Synthesize analogs with bromophenyl, chlorophenyl, or cyclopentyl groups (see ’s comparative table) to assess steric/electronic effects on bioactivity .
  • Molecular docking : Use software like AutoDock to predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., thioether sulfur, fluorophenyl ring) for target binding .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic sensitivity : The thioether linkage is susceptible to oxidation; use inert atmospheres (N₂) and antioxidants (e.g., BHT) in solution .
  • Long-term stability : Monitor via periodic HPLC and FTIR to detect sulfoxide or sulfone byproducts .

Q. What experimental designs are recommended for evaluating environmental fate and toxicity?

  • Environmental persistence : Use OECD 301F biodegradation tests to assess half-life in aqueous systems .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .
  • Metabolite identification : LC-QTOF-MS to track transformation products in simulated wastewater .

Methodological Notes

  • Key references : Structural data from PubChem , synthetic protocols from peer-reviewed studies , and safety guidelines from safety data sheets .
  • Advanced techniques : X-ray crystallography , HRMS , and molecular docking are critical for resolving research challenges.

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